Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18330062
InChI: InChI=1S/C15H16N2O4S/c1-2-20-14(18)12-10-22-13(17-12)8-16-15(19)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19)
SMILES:
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.4 g/mol

Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate

CAS No.:

Cat. No.: VC18330062

Molecular Formula: C15H16N2O4S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate -

Specification

Molecular Formula C15H16N2O4S
Molecular Weight 320.4 g/mol
IUPAC Name ethyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C15H16N2O4S/c1-2-20-14(18)12-10-22-13(17-12)8-16-15(19)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19)
Standard InChI Key JFQJDJCJOIRJSC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)CNC(=O)OCC2=CC=CC=C2

Introduction

Ethyl 2-[(carbobenzyloxy-amino)methyl]thiazole-4-carboxylate is a complex organic compound belonging to the thiazole family. It features a unique thiazole ring structure, which includes sulfur and nitrogen atoms, along with a carbobenzyloxy (Cbz) protected amino group at the 2-position. This protection enhances the compound's stability and reactivity in various chemical environments. The molecular formula for Ethyl 2-[(carbobenzyloxy-amino)methyl]thiazole-4-carboxylate is C15H16N2O4S, and it has a molecular weight of approximately 300.35 g/mol .

Synthesis Methods

The synthesis of Ethyl 2-[(carbobenzyloxy-amino)methyl]thiazole-4-carboxylate typically involves multiple steps, starting from simpler thiazole derivatives. The process may include reactions such as alkylation to introduce the aminomethyl group, followed by protection with a carbobenzyloxy group. The specific conditions and reagents used can vary depending on the desired yield and purity.

Biological Activity

Ethyl 2-[(carbobenzyloxy-amino)methyl]thiazole-4-carboxylate exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its mechanism of action involves interaction with specific enzymes and pathways. For instance, it may inhibit enzymes crucial for bacterial cell wall synthesis or modulate pathways involved in cancer cell proliferation.

Antimicrobial Activity

The compound's antimicrobial properties are attributed to its ability to interact with bacterial enzymes. For example, it may target enzymes involved in peptidoglycan synthesis, which is essential for bacterial cell wall formation.

Anticancer Activity

In anticancer research, Ethyl 2-[(carbobenzyloxy-amino)methyl]thiazole-4-carboxylate may act by inhibiting enzymes that promote cancer cell growth or by modulating apoptosis pathways.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-amino-4-thiazolecarboxylateBasic thiazole structure without Cbz protectionLacks the protective Cbz group, affecting stability
Ethyl 2-(aminomethyl)thiazole-4-carboxylateContains aminomethyl but no CbzDifferent functional group positioning
Ethyl 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylateContains piperidine moietyAdditional cyclic structure enhances biological activity

Research Findings and Applications

Ethyl 2-[(carbobenzyloxy-amino)methyl]thiazole-4-carboxylate is a valuable candidate in drug design and development due to its unique structural features and biological activities. Its ability to interact selectively with target biomolecules makes it promising for therapeutic applications.

Interaction Studies

Interaction studies have highlighted the compound's ability to bind selectively to target enzymes involved in critical biological pathways. For instance, its inhibition of specific enzymes has been documented, showcasing its potential as an antibacterial agent.

Pharmacological Profile

Investigations into its binding affinity with various proteins reveal insights into its pharmacological profile. The presence of the Cbz-protected amino group significantly influences the compound's reactivity and biological activity compared to similar compounds.

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